Cas no 238401-16-6 (Valiloxibic acid)

Valiloxibic acid structure
Nome del prodotto:Valiloxibic acid
Numero CAS:238401-16-6
MF:C9H17NO4
MW:203.2356
CID:5068492
Valiloxibic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Valiloxibic acid
- 9B8NWP8K91
- 4-((L-Valyl)oxy)butanoic acid
- Valiloxybate [USAN]
- L-Valine, 3-carboxypropyl ester
- WHO 11367
- XW10172
- 4-{[(2S)-2-amino-3-methylbutanoyl]oxy}butanoic acid
-
- Inchi: 1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1
- Chiave InChI: RMGPNQKZEPTAOC-QMMMGPOBSA-N
- Sorrisi: O(C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 14
- Conta legami ruotabili: 7
- Complessità: 203
- Superficie polare topologica: 89.6
- XLogP3: -1.9
Valiloxibic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-137429-100mg |
Valiloxibic acid |
238401-16-6 | ≥97.0% | 100mg |
¥9000 | 2024-04-18 | |
MedChemExpress | HY-137429-5mg |
Valiloxibic acid |
238401-16-6 | ≥97.0% | 5mg |
¥1100 | 2024-04-18 | |
MedChemExpress | HY-137429-50mg |
Valiloxibic acid |
238401-16-6 | ≥97.0% | 50mg |
¥5900 | 2024-04-18 | |
MedChemExpress | HY-137429-10mM*1mLinDMSO |
Valiloxibic acid |
238401-16-6 | ≥97.0% | 10mM*1mLinDMSO |
¥1210 | 2022-08-30 | |
MedChemExpress | HY-137429-10mg |
Valiloxibic acid |
238401-16-6 | ≥97.0% | 10mg |
¥1700 | 2024-04-18 | |
MedChemExpress | HY-137429-10mM*1 mL in DMSO |
Valiloxibic acid |
238401-16-6 | ≥97.0% | 10mM*1 mL in DMSO |
¥1210 | 2024-04-18 | |
1PlusChem | 1P0249KS-10mg |
Valiloxibic acid |
238401-16-6 | 97% | 10mg |
$224.00 | 2024-05-22 | |
1PlusChem | 1P0249KS-5mg |
Valiloxibic acid |
238401-16-6 | 97% | 5mg |
$158.00 | 2024-05-22 | |
MedChemExpress | HY-137429-1mg |
Valiloxibic acid |
238401-16-6 | ≥97.0% | 1mg |
¥500 | 2024-04-18 | |
1PlusChem | 1P0249KS-50mg |
Valiloxibic acid |
238401-16-6 | 97% | 50mg |
$712.00 | 2024-05-22 |
Valiloxibic acid Letteratura correlata
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
238401-16-6 (Valiloxibic acid) Prodotti correlati
- 1805490-61-2(4-Aminomethyl-5-bromo-2-cyanobenzoic acid)
- 1060263-21-9(N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1351609-33-0(2-(4-fluorophenyl)sulfanyl-1-{2-4-(trifluoromethyl)phenylmorpholin-4-yl}ethan-1-one)
- 1807000-99-2(4-Bromo-3-(bromomethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid)
- 2090533-28-9(2-Propanone, 1-(2,7-dimethylpyrido[2,3-d]pyrimidin-6-yl)-)
- 2228806-43-5(tert-butyl N-3-amino-2-(5-methyl-1,2-oxazol-3-yl)propylcarbamate)
- 1023568-83-3(N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide)
- 1219730-96-7(5-Bromo-N1,N1-dimethylbenzene-1,2-diamine)
- 1345815-16-8(4-?azabicyclo[4.1.0]?heptan-?1-?ylmethanol)
- 52807-22-4(N-Methyl-4-nitro-3-(trifluoromethyl)aniline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:238401-16-6)Valiloxibic acid

Purezza:99%/99%/99%/99%
Quantità:10mg/25mg/50mg/100mg
Prezzo ($):182.0/364.0/577.0/921.0